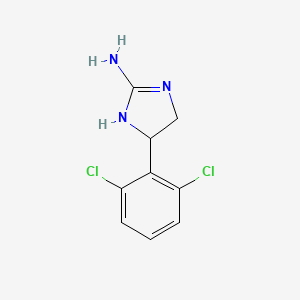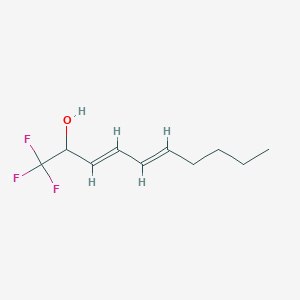
Pivaloyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivaloyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a pivaloyl group. This compound is often used in organic synthesis and as a chiral selector in various chemical processes. The pivaloyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
準備方法
Synthetic Routes and Reaction Conditions
Pivaloyl-L-valine can be synthesized starting from L-valine. The process involves the reaction of L-valine with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis. The key steps include the reaction of L-valine with pivaloyl chloride and subsequent purification to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
Pivaloyl-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The pivaloyl group can be substituted under specific conditions, often involving nucleophiles.
Hydrolysis: The pivaloyl group can be hydrolyzed to yield L-valine and pivalic acid.
Oxidation and Reduction: While the pivaloyl group itself is relatively stable, the valine moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Pivaloyl Chloride: Used in the initial synthesis of this compound.
Sodium Hydroxide: Acts as a base in the synthesis process.
Hydrochloric Acid: Can be used for hydrolysis reactions.
Major Products Formed
L-Valine: Formed upon hydrolysis of this compound.
Pivalic Acid: Another product of hydrolysis.
科学的研究の応用
Pivaloyl-L-valine has several applications in scientific research:
Chiral Selectors: Used in chiral chromatography to separate enantiomers of various compounds.
Organic Synthesis: Acts as a protecting group for amino acids, facilitating selective reactions.
Biological Studies: Used in studies involving amino acid metabolism and enzyme interactions.
作用機序
The mechanism by which pivaloyl-L-valine exerts its effects is primarily through steric hindrance provided by the pivaloyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are typically related to the specific reactions in which this compound is used, such as enzyme-catalyzed processes in biological studies.
類似化合物との比較
Similar Compounds
Pivaloylglycine: Another amino acid derivative with a pivaloyl group, used for similar purposes in organic synthesis and chromatography.
N-Acetyl-L-valine: A derivative of L-valine with an acetyl group instead of a pivaloyl group, used in different synthetic applications.
Uniqueness
Pivaloyl-L-valine is unique due to the steric bulk of the pivaloyl group, which provides distinct reactivity and selectivity compared to other amino acid derivatives. This makes it particularly useful in applications requiring high enantiomeric purity and selective reactions.
特性
CAS番号 |
32909-50-5 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
(2S)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChIキー |
OXLOTCJAYCHDBD-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)







![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)



